molecular formula C13H14N2O B1458666 cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol CAS No. 1955522-98-1

cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

Cat. No. B1458666
M. Wt: 214.26 g/mol
InChI Key: LMZJBIGOXCBDLK-UHFFFAOYSA-N
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Description

“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is a chemical compound with the empirical formula C7H11ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular weight of “cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is 174.63 . The SMILES string representation of the molecule is Cl.OCc1nccn1C2CC2 .


Physical And Chemical Properties Analysis

“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is a solid . It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms are crucial in assessing drug-drug interactions and understanding the metabolism of various drugs. Compounds with specific inhibitory actions on CYP isoforms are valuable tools in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Methane as a Resource: Methanotrophs' Value

The potential biotechnological applications of methanotrophs in converting methane to valuable products demonstrate the importance of researching compounds that can be utilized in enhancing these processes. Methanotrophs can produce single-cell proteins, biopolymers, and other valuable chemicals, indicating the broad applicability of compounds that can interact with or modify these biological systems (Strong et al., 2015).

Pharmacophore Design of p38α MAP Kinase Inhibitors

Research on synthetic compounds, including those with imidazole scaffolds, highlights their importance as selective inhibitors of the p38 MAP kinase, which plays a significant role in proinflammatory cytokine release. This research area underscores the therapeutic potential of compounds in treating inflammation and related diseases (Scior et al., 2011).

The Chemistry of Heterocycles

The use of certain chemical scaffolds in synthesizing heterocycles for various applications, including pharmaceuticals and materials science, demonstrates the versatility and importance of research in this domain. Compounds like cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol may find relevance in the synthesis or modification of heterocyclic compounds (Gomaa & Ali, 2020).

Safety And Hazards

“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and its signal word is "Warning" .

Future Directions

Imidazole derivatives, including “cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol”, have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.

properties

IUPAC Name

cyclopropyl-(1H-imidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(11-6-7-11,12-14-8-9-15-12)10-4-2-1-3-5-10/h1-5,8-9,11,16H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZJBIGOXCBDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C3=NC=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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